molecular formula C8H7BrFNO3 B1415479 1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene CAS No. 1805026-70-3

1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene

Cat. No.: B1415479
CAS No.: 1805026-70-3
M. Wt: 264.05 g/mol
InChI Key: SXMMEDBCVOPEBI-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 3, a fluorine atom at position 4, and a nitro group (-NO₂) at position 2 on a benzene ring. This substitution pattern creates a unique electronic and steric profile, influencing its reactivity, solubility, and applications in organic synthesis.

Properties

IUPAC Name

1-bromo-3-ethoxy-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)4-3-5(9)7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMMEDBCVOPEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

    Bromination: Addition of a bromine atom to the benzene ring using bromine or a brominating agent.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

    Ethoxylation: Addition of an ethoxy group using ethanol and a suitable catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the bromine atom can produce various substituted benzenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as nitro and fluoro affects the electron density on the benzene ring, making it more reactive towards electrophiles. The compound can form intermediates such as benzenonium ions during electrophilic aromatic substitution reactions . These intermediates play a crucial role in determining the reactivity and selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared below based on substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Hazards (GHS) Reference IDs
1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene Br (1), -OCH₂CH₃ (3), F (4), -NO₂ (2) C₈H₆BrFNO₃ ~278.05 (calculated) Likely H302, H315, H319 N/A
1-Bromo-4-fluoro-2-nitrobenzene Br (1), F (4), -NO₂ (2) C₆H₃BrFNO₂ 219.99 H302, H315, H319, H335
4-Bromo-2-ethoxy-1-fluorobenzene Br (4), -OCH₂CH₃ (2), F (1) C₈H₈BrFO 219.05 Not classified
1-Bromo-3-fluoro-2-nitrobenzene Br (1), F (3), -NO₂ (2) C₆H₃BrFNO₂ 219.99 H302, H315, H319
1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene Br (1), -OCH₂CH₃ (4), F (3), -CH₃ (2) C₉H₁₀BrFO 233.08 Not provided
Key Observations:
  • Substituent Position Sensitivity : The presence of a nitro group at position 2 (meta to bromine) in the target compound enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitution compared to analogs lacking nitro groups (e.g., 4-Bromo-2-ethoxy-1-fluorobenzene) .
  • Hazard Profile : Compounds with nitro groups (e.g., 1-Bromo-4-fluoro-2-nitrobenzene) consistently exhibit hazards like acute toxicity (H302) and skin/eye irritation (H315, H319) due to their electrophilic nature . The ethoxy group in the target compound may slightly reduce volatility compared to methoxy analogs .

Physicochemical Properties

While explicit data for the target compound is unavailable, trends can be inferred:

  • Melting/Boiling Points : Nitro-substituted analogs (e.g., 1-Bromo-4-fluoro-2-nitrobenzene) generally exhibit higher melting points (>100°C) due to strong intermolecular dipole interactions . Ethoxy groups may lower melting points compared to methoxy groups due to increased steric hindrance .
  • Solubility : Nitro groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone), whereas bromine and fluorine atoms contribute to moderate solubility in halogenated solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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